2-ethenylazetidine hydrochloride molecular structure
2-ethenylazetidine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-Ethenylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates. This guide provides a detailed examination of the molecular structure of a specific derivative, 2-ethenylazetidine hydrochloride (also known as 2-vinylazetidine hydrochloride). While this compound serves as a specific case study, the principles and methodologies discussed herein are broadly applicable to the structural elucidation of novel small molecules. This document moves beyond a simple recitation of data, offering a rationale for the application of specific analytical techniques and a framework for interpreting the resulting data. We will explore the molecule's core geometry, its inherent stereochemistry, and the synergistic use of spectroscopic and crystallographic methods to achieve an unambiguous structural assignment.
Foundational Molecular Architecture
Core Components and Connectivity
2-Ethenylazetidine hydrochloride is an organic salt consisting of a protonated 2-ethenylazetidine cation and a chloride anion. The core structure is the four-membered nitrogen-containing heterocycle, azetidine.
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Chemical Formula: C₅H₁₀ClN
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IUPAC Name: 2-ethenylazetidine;hydrochloride
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Synonyms: 2-vinylazetidine hydrochloride
The fundamental structure comprises:
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An Azetidine Ring: A saturated four-membered ring containing three carbon atoms and one nitrogen atom. This ring is known to be strained, which influences its chemical reactivity and conformational behavior.
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An Ethenyl (Vinyl) Group: A -CH=CH₂ group attached to the carbon atom at the 2-position of the azetidine ring.
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A Hydrochloride Salt: The nitrogen atom of the azetidine ring is basic and readily forms a salt with hydrochloric acid. In this state, the nitrogen is protonated (N⁺H₂) and associated with a chloride ion (Cl⁻).
Caption: Figure 1: 2D Structure of 2-Ethenylazetidine Cation with Chloride
Stereochemistry: The Chiral Center at C2
A critical feature of the 2-ethenylazetidine structure is the presence of a stereocenter, or chiral center, at the C2 position. This carbon atom is bonded to four different groups:
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The ring nitrogen atom.
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The ring C3 carbon atom.
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The ethenyl group.
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A hydrogen atom.
The tetrahedral arrangement around this carbon means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] These are designated as (R)-2-ethenylazetidine and (S)-2-ethenylazetidine.[3] In a standard synthesis without a chiral influence, the product will be a 50:50 mixture of these two enantiomers, known as a racemic mixture.[3] The distinction between enantiomers is crucial in drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]
Caption: Figure 2: Enantiomers of 2-Ethenylazetidine
A Validating Workflow for Structural Elucidation
Caption: Figure 3: A logical workflow for the structural elucidation of novel azetidine derivatives.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified 2-ethenylazetidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical; D₂O is a good option for a hydrochloride salt to ensure solubility.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of unique proton environments, their integration (ratio of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (typically proton-decoupled). This shows the number of unique carbon environments.
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2D NMR (COSY & HSQC):
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COSY (Correlation Spectroscopy): Run a COSY experiment to establish which protons are coupled (i.e., on adjacent carbons). This is essential for tracing the connectivity through the azetidine ring and into the ethenyl group.
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HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal directly to the carbon signal it is attached to. This provides definitive C-H assignments.[5]
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Predicted NMR Data
While specific experimental data is not publicly available, we can predict the chemical shifts based on known values for similar azetidine and vinyl structures.[6][7]
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| C2-H | 4.0 - 4.5 | 55 - 65 | Downfield due to proximity to the electron-withdrawing N⁺H₂ group. Appears as a multiplet. |
| C3-H₂ | 2.5 - 3.5 | 25 - 35 | Complex multiplets due to coupling with both C2-H and C4-H₂. Protons are diastereotopic. |
| C4-H₂ | 3.8 - 4.3 | 45 - 55 | Downfield shift due to proximity to the N⁺H₂ group. |
| N⁺H₂ | 8.0 - 9.5 | - | Broad signal, chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| Vinyl =CH- | 5.8 - 6.2 | 125 - 135 | The proton on the carbon attached to the ring. Shows complex splitting (dd or ddt). |
| Vinyl =CH₂ (trans) | 5.2 - 5.5 | 115 - 125 | The terminal vinyl proton trans to the ring connection. |
| Vinyl =CH₂ (cis) | 5.1 - 5.4 | 115 - 125 | The terminal vinyl proton cis to the ring connection. Often slightly upfield from the trans proton. |
X-ray Crystallography
X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a molecule in the solid state.[8] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming connectivity and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound, or by vapor diffusion of an anti-solvent into the solution. Common solvents include ethanol, methanol, or water mixtures.
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Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[9]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods or Patterson methods and then refined to achieve the best fit between the calculated and observed diffraction data.
Expected Crystallographic Parameters
Based on studies of other substituted azetidines, the following parameters would be determined:[9]
| Parameter | Expected Value / Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Azetidine Ring Puckering | Puckering angle (τ) ~10-25° | Quantifies the deviation of the four-membered ring from planarity.[9] |
| C-N Bond Lengths | ~1.48 - 1.52 Å | Provides insight into the geometry and strain of the azetidine ring. |
| C-C Bond Lengths | ~1.53 - 1.56 Å (ring); ~1.47 Å (C2-Vinyl); ~1.33 Å (Vinyl C=C) | Confirms single and double bond character throughout the molecule. |
| C-N-C Bond Angle | ~87 - 90° | Internal angle of the azetidine ring at the nitrogen, indicative of ring strain. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
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Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a solvent like methanol or acetonitrile for electrospray ionization (ESI).
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Ionization: ESI is a soft ionization technique suitable for a pre-charged molecule like a hydrochloride salt. It will generate the [M+H]⁺ ion, which in this case is the 2-ethenylazetidine cation itself.
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Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured, confirming the molecular weight.
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Tandem MS (MS/MS): The parent ion can be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule.
Expected Fragmentation The molecular weight of the free base (C₅H₉N) is 83.13 g/mol . The ESI-MS spectrum would show a prominent ion at m/z = 84.14, corresponding to the protonated molecule [C₅H₉N + H]⁺. Fragmentation would likely involve the loss of small, stable molecules like ethylene (C₂H₄) from the vinyl group or cleavage of the strained azetidine ring.
Conclusion
The molecular structure of 2-ethenylazetidine hydrochloride is defined by its strained four-membered ring, a key vinyl substituent, and a chiral center at the C2 position. A comprehensive and rigorous structural elucidation relies not on a single technique, but on the synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. This guide outlines the theoretical underpinnings and practical workflows necessary to achieve an unambiguous structural assignment. The principles of this self-validating approach are fundamental to modern chemical research and are essential for advancing the rational design of new therapeutic agents.
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